N-(4-Chlorophenyl)-2-fluoro-4-(trifluoromethyl)benzothioamide is a chemical compound characterized by its unique molecular structure and potential applications in various scientific fields. The compound is identified by its Chemical Abstracts Service (CAS) number 2101744-96-9 and has a molecular formula of CHClFNS, with a molecular weight of 333.73 g/mol . This compound belongs to the class of benzothioamides, which are known for their diverse biological activities.
N-(4-Chlorophenyl)-2-fluoro-4-(trifluoromethyl)benzothioamide is classified as an aromatic thioamide due to the presence of a thioamide functional group (-C(=S)N-) attached to an aromatic ring system. The presence of fluorine atoms in its structure classifies it further into fluorinated compounds, which are often studied for their unique chemical properties and reactivity .
The synthesis of N-(4-Chlorophenyl)-2-fluoro-4-(trifluoromethyl)benzothioamide typically involves several steps, including the introduction of the chlorophenyl group, the fluorination at the 2-position, and the incorporation of the trifluoromethyl group.
Technical Details:
This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of N-(4-Chlorophenyl)-2-fluoro-4-(trifluoromethyl)benzothioamide features a benzothioamide backbone with specific substituents:
The structural representation can be denoted using SMILES notation: Fc1cc(C(F)(F)F)ccc1C(=S)Nc1ccc(Cl)cc1 .
N-(4-Chlorophenyl)-2-fluoro-4-(trifluoromethyl)benzothioamide can undergo various chemical reactions typical for thioamides and aromatic compounds:
Technical Details: Each reaction's conditions must be optimized for yield and selectivity, particularly when dealing with halogenated compounds.
N-(4-Chlorophenyl)-2-fluoro-4-(trifluoromethyl)benzothioamide has potential applications in:
CAS No.: 25560-91-2
CAS No.:
CAS No.: 72572-96-4
CAS No.: 127886-77-5